molecular formula C24H24N2O6S B5506834 3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B5506834
M. Wt: 468.5 g/mol
InChI Key: RGEMXLAQLMGNEY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains multiple functional groups, including benzofuran, morpholine, and thiophene structures, which may contribute to its unique chemical properties and reactions. The detailed analyses and research on this compound are derived from various synthesis and structural studies.

Synthesis Analysis

The compound can be synthesized through reactions involving ethyl β-methoxycrotonate and substituted carbonyl compounds, leading to derivatives that feature benzofuran and pyrrole structures. The reaction conditions and specific reagents can significantly influence the structure and yield of the final product (Shandala, Ayoub, & Mohammad, 1984).

Molecular Structure Analysis

The molecular structure is characterized by spectral data analysis including electronic absorption, infrared, and NMR spectra. These analyses help in confirming the presence of the specific functional groups and the overall structure of the compound (Shandala, Ayoub, & Mohammad, 1984).

Chemical Reactions and Properties

The compound can undergo various chemical reactions, including ring-opening followed by ring closure reactions, leading to novel derivatives with potentially different biological or chemical properties. The reactivity of specific carbon sites and the influence of different substituents can be analyzed through computational studies and spectral data (Halim & Ibrahim, 2022).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure can be determined through experimental methods and are crucial for understanding the compound's behavior in different environments. These properties are influenced by the compound's molecular structure and can be assessed through quantitative structure-activity relationship studies (Hassan et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, can be explored through detailed synthesis and reaction mechanism studies. The compound's behavior in different chemical environments provides insights into its potential applications and interactions (Patankar, Athalye, Verma, & Dalvi, 2000).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyranones and Pyrazoles : A study by Shandala, Ayoub, and Mohammad (1984) discusses the reaction of ethyl β-methoxycrotonate with substituted carbonyl compounds, leading to the synthesis of pyranones. The study also details the formation of pyrazoles using similar compounds.

  • Vasorelaxant Agents : Research by Hassan et al. (2014) discusses benzofuran-morpholinomethyl-pyrazoline hybrids as new vasorelaxant agents. The study synthesized various compounds and tested their vasodilatation properties in rat aortic rings.

Chemical Mechanisms and Applications

  • Formation of Tetrahydrofurobenzofurans and Dihydromethanobenzodioxepines : Luo et al. (2005) explored the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from a similar compound, 5-Hydroxy-3-methyl-3H-benzofuran-2-one. The study proposes a mechanism involving cyclization and rearrangement of hemiacetal (Luo et al., 2005).

  • Solvent Selection Based on Cohesive Energy Densities : A study by Walker et al. (2011) measured the solubilities of similar compounds to calculate Hansen solubility parameters, leading to new solvent selections for molecular bulk heterojunction systems.

Pharmaceutical and Biological Investigations

  • Synthesis of Heterocycles for Biological Activities : Patankar et al. (2000) focused on synthesizing heterocycles with benzofuran and pyridazinone or pyridone moieties, highlighting their potential for enhanced biological activities (Patankar et al., 2000).

  • Anti-Inflammatory and Analgesic Agents : Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from benzodifuranyl structures, demonstrating their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

properties

IUPAC Name

4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2-thiophen-2-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S/c1-30-16-5-2-4-15-14-17(32-23(15)16)21(27)19-20(18-6-3-13-33-18)26(24(29)22(19)28)8-7-25-9-11-31-12-10-25/h2-6,13-14,20,28H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEMXLAQLMGNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)C3=C(C(=O)N(C3C4=CC=CS4)CCN5CCOCC5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-morpholin-4-ylethyl)-5-(2-thienyl)-3-pyrrolin-2-one

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